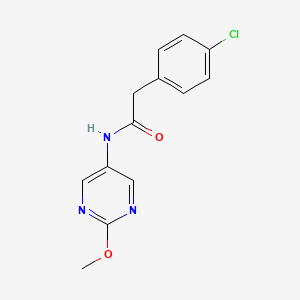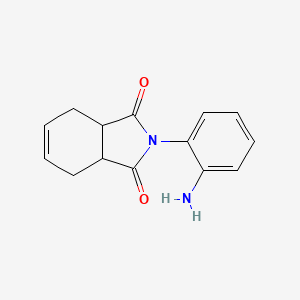
2-(2-aminophenyl)-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of hexahydro-1H-isoindole-1,3(2H)-dione derivatives, including 2-(2-aminophenyl)-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione, typically involves the epoxidation of 2-ethyl/phenyl-3a,4,7,7a-tetrahydro-1H-isoindole-1,3-(2H)-dione followed by the opening of the epoxide with nucleophiles to yield various derivatives. Amino and triazole derivatives are synthesized from the opening reaction of the epoxide with sodium azide, while hydroxyl analogues are obtained from cis-hydroxylation. Hydroxyl groups can then be converted to acetate (Tan et al., 2016).
Molecular Structure Analysis
The molecular and crystal structure of tricyclic N-aminoimides, including derivatives of 2-(2-aminophenyl)-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione, reveals noncentrosymmetric crystals with two crystallographically independent molecules. These structures form single or bifurcated N-H...O hydrogen bonds, with orthogonal electrostatic interactions between the imide ring and carbonyl or ether O atoms, showcasing the diversity and complexity of interactions within these compounds (Struga et al., 2007).
Chemical Reactions and Properties
The chemical reactions of 2-(2-aminophenyl)-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione derivatives often involve the formation of azomethine ylides through the heating of α-amino acids with carbonyl compounds. These ylides can be captured by quinones to form various 2H-isoindole-4,7-diones, demonstrating the compound's reactivity and potential for forming diverse derivatives (Schubert-Zsilavecz et al., 1991).
Physical Properties Analysis
The photophysical properties of derivatives inspired by 2-(2-aminophenyl)-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione, such as fluorescence and sensitivity to solvent polarity, are significant. These derivatives are thermally stable up to 317 °C, showcasing their robustness and potential for various applications (Deshmukh & Sekar, 2015).
Chemical Properties Analysis
The palladium-catalyzed aminocarbonylation of o-halobenzoates to produce 2-substituted isoindole-1,3-diones demonstrates the versatility and functional group tolerance of these compounds. This methodology provides a straightforward approach to synthesizing a wide range of isoindole-1,3-dione derivatives, highlighting the chemical properties and synthetic utility of these compounds (Worlikar & Larock, 2008).
Applications De Recherche Scientifique
Synthesis and Derivatives
Synthesis of Hexahydro-1H-isoindole-1,3(2H)-dione Derivatives : A novel synthesis approach for hexahydro-1H-isoindole-1,3(2H)-dione derivatives starting from 3-sulfolene has been developed, involving the epoxidation of 2-ethyl/phenyl-3a,4,7,7a-tetrahydro-1H-isoindole-1,3-(2H)-dione and subsequent reactions with nucleophiles to yield amino and triazole derivatives (Tan et al., 2016).
Molecular and Crystal Structure of Tricyclic N-Aminoimides : N-aminoimides, including 2-amino-4,7-epoxy-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)dione, have been synthesized and studied for their molecular and crystal structure, revealing unique noncentrosymmetric crystals with varied hydrogen bonding and electrostatic interactions (Struga et al., 2007).
Chemical Reactions and Mechanisms
Reductive Heck Reactions : The compound has been used in reductive Heck reactions, showcasing its potential in C–C coupling processes and forming N-arylamino tricyclic imides (Atbakar et al., 2016).
Formation of 2H-Isoindol-4,7-diones : A method for synthesizing 2H-isoindole-4,7-diones through heating α-amino acids with carbonyl compounds has been developed, providing a new approach to these structures (Schubert-Zsilavecz et al., 1991).
Structural Analysis and Properties
Crystal Structures of Tricyclic Imides : Studies on the crystal structures of tricyclic imides like 2-(2-aminoethyl)-3a,4,7,7a-tetrahydro-1H-4,7-epoxyisoindole-1,3(2H)-dione have been conducted, revealing intermolecular hydrogen-bonding interactions (Mitchell et al., 2013).
Conventional and Microwave-Assisted Synthesis : A study on the synthesis of N-(Arylaminomethyl)-phthalimides using both conventional and microwave-assisted methods, providing insights into the efficiency and mechanisms of these methods (Sena et al., 2007).
Structural and Theoretical Study of Norcantharidine Derivatives : In-depth analysis of the structural characteristics and supramolecular interactions of novel norcantharidine derivatives, highlighting the influence of minor structural differences on molecular interactions and crystal structures (Tan et al., 2020).
Additional Studies and Evaluations
Synthesis of Polysubstituted Isoindole-1,3-dione Analogues : Research into creating new polysubstituted isoindole-1,3-diones, including derivatives and their exact structural determination through X-ray diffraction analysis (Tan et al., 2014).
Palladium-Catalyzed Hydride Reduction : Investigation into the palladium-catalyzed hydride reduction of substituted 1,3-dihydro-2H-isoindoles, leading to the formation of 4,5,6,7-tetrahydro-2H-isoindoles and highlighting differences in reactivities and aromaticity (Hou et al., 2007).
Orientations Futures
Propriétés
IUPAC Name |
2-(2-aminophenyl)-3a,4,7,7a-tetrahydroisoindole-1,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N2O2/c15-11-7-3-4-8-12(11)16-13(17)9-5-1-2-6-10(9)14(16)18/h1-4,7-10H,5-6,15H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XKMQFPCFHMFRSP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C=CCC2C1C(=O)N(C2=O)C3=CC=CC=C3N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-aminophenyl)-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

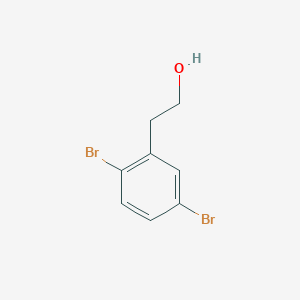
![N-(6-chlorobenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B2492232.png)


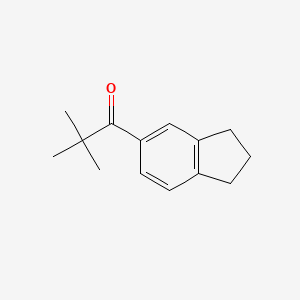
![2-((4-(2-(Benzo[d]isoxazol-3-yl)acetamido)but-2-yn-1-yl)oxy)benzamide](/img/structure/B2492242.png)
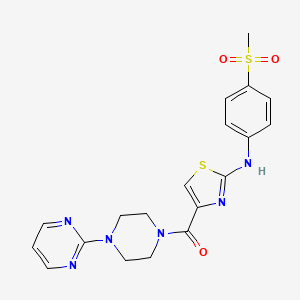
![5-Methyl-2-[(oxan-3-yl)methoxy]pyridine](/img/structure/B2492245.png)

![2-Pyridin-2-ylthieno[2,3-d]pyrimidin-4-ol](/img/structure/B2492247.png)
![N-(8-chloro-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-2-ethoxybenzamide](/img/structure/B2492248.png)
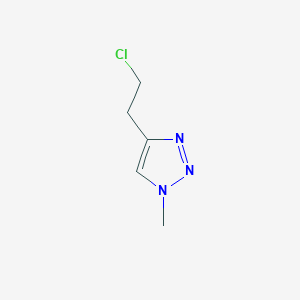
![[4-(4,6-Dimethylpyrimidin-2-yl)morpholin-2-yl]-thiomorpholin-4-ylmethanone](/img/structure/B2492252.png)
